molecular formula C13H21N3O4 B6906245 N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-2-(methoxymethyl)morpholine-4-carboxamide

N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-2-(methoxymethyl)morpholine-4-carboxamide

Cat. No.: B6906245
M. Wt: 283.32 g/mol
InChI Key: GZKYHQWPMOXSIP-UHFFFAOYSA-N
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Description

N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-2-(methoxymethyl)morpholine-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring, a morpholine ring, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-2-(methoxymethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4/c1-4-11-12(9(2)20-15-11)14-13(17)16-5-6-19-10(7-16)8-18-3/h10H,4-8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKYHQWPMOXSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1NC(=O)N2CCOC(C2)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-2-(methoxymethyl)morpholine-4-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3-ethyl-5-methyl-1,2-dicarbonyl compounds, under acidic or basic conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the oxazole intermediate.

    Introduction of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the morpholine-oxazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-2-(methoxymethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, under mild to moderate temperatures.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Amines.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-2-(methoxymethyl)morpholine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs, particularly for its potential to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-2-(methoxymethyl)morpholine-4-carboxamide depends on its specific application:

    Biological Activity: The compound may interact with enzymes or receptors, inhibiting or modulating their activity. For example, it could bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

    Molecular Targets and Pathways: Potential targets include kinases, proteases, and other enzymes involved in critical biological pathways. The compound may also affect signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-2-(hydroxymethyl)morpholine-4-carboxamide: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-2-(methyl)morpholine-4-carboxamide: Lacks the methoxymethyl group, having a simpler methyl group instead.

Uniqueness

N-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-2-(methoxymethyl)morpholine-4-carboxamide is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and ability to interact with specific biological targets compared to similar compounds.

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